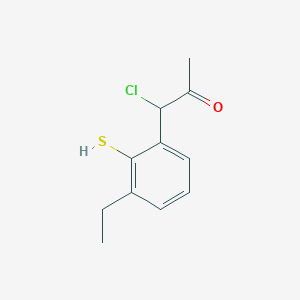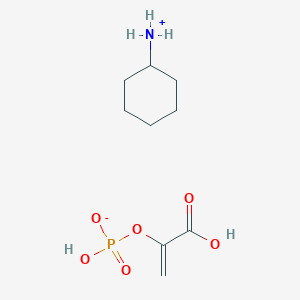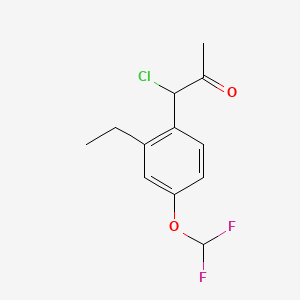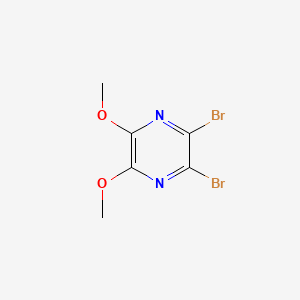
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is a chemical compound characterized by the presence of a trifluoromethyl group, a methoxy group with deuterium substitution, and a bromine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene typically involves the introduction of the trifluoromethyl group and the methoxy group onto a bromobenzene precursor. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The methoxy group can be introduced using methanol-d3 in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-substituted derivatives.
Oxidation: Formation of 3-Trifluoromethyl-5-(methoxy-d3)-benzaldehyde or 3-Trifluoromethyl-5-(methoxy-d3)-benzoic acid.
Reduction: Formation of 3-Difluoromethyl-5-(methoxy-d3)-bromobenzene or 3-Monofluoromethyl-5-(methoxy-d3)-bromobenzene.
Scientific Research Applications
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5-methoxy-bromobenzene: Lacks deuterium substitution.
3-Trifluoromethyl-5-(methoxy-d3)-phenylboronic acid: Contains a boronic acid group instead of bromine.
3-Trifluoromethyl-5-(methoxy-d3)-iodobenzene: Contains iodine instead of bromine.
Uniqueness
3-Trifluoromethyl-5-(methoxy-d3)-bromobenzene is unique due to the presence of the deuterium-substituted methoxy group, which can influence its chemical reactivity and stability. The trifluoromethyl group imparts distinct electronic properties, making it valuable in various chemical transformations and applications.
Properties
CAS No. |
1185308-47-7 |
|---|---|
Molecular Formula |
C8H6BrF3O |
Molecular Weight |
258.05 g/mol |
IUPAC Name |
1-bromo-3-(trideuteriomethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3/i1D3 |
InChI Key |
IBEKZIYJONXDRY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(F)(F)F)Br |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


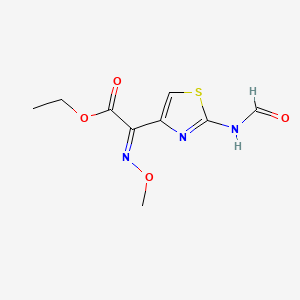

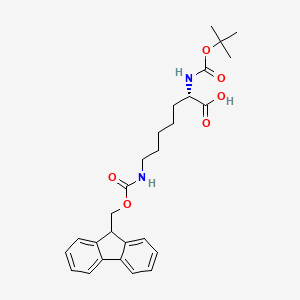

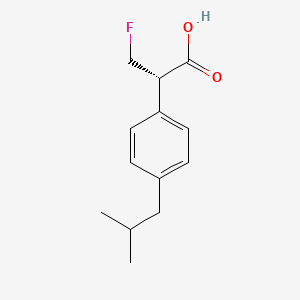
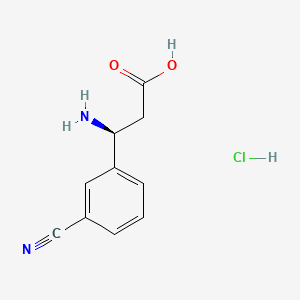
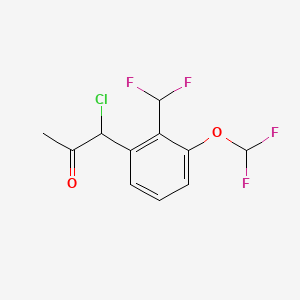
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
